molecular formula C8H9N3 B13031322 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B13031322
M. Wt: 147.18 g/mol
InChI Key: ISRULXXWVKHHJB-UHFFFAOYSA-N
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Description

2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylpyrrole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it inhibits the FGFR signaling pathway by binding to the receptor’s active site, thereby preventing the phosphorylation of downstream signaling proteins. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
  • 1H-pyrazolo[3,4-b]pyridine
  • 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives

Uniqueness

2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern and its potent inhibitory activity against FGFR. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C8H9N3/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H3,9,10,11)

InChI Key

ISRULXXWVKHHJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)N

Origin of Product

United States

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